Product packaging for Ethyl propyl sulfide(Cat. No.:CAS No. 4110-50-3)

Ethyl propyl sulfide

Cat. No.: B1361377
CAS No.: 4110-50-3
M. Wt: 104.22 g/mol
InChI Key: ZDDDFDQTSXYYSE-UHFFFAOYSA-N
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Description

Ethyl propyl sulfide (CAS 4110-50-3) is an asymmetrical alkyl sulfide, also classified as a thioether, with the molecular formula C5H12S and a molecular weight of 104.21 g/mol. This compound is a colorless to almost colorless clear liquid at room temperature and should be stored in a cool, dark place. Key physical properties include a boiling point of approximately 117-118°C, a density of about 0.84 g/mL, and a refractive index of 1.440-1.446 at 20°C. It is highly flammable with a flash point as low as 19°C (66°F). As a sulfur-based compound, this compound is characterized by its nucleophilicity. The sulfur atom in thioethers is more polarizable than oxygen in analogous ethers, making these compounds excellent nucleophiles in SN2 reactions and capable of undergoing alkylation to form sulfonium salts. This reactivity is fundamental to its value in synthetic organic chemistry and materials science research. Furthermore, sulfides can be oxidized to form sulfoxides and then sulfones, providing a pathway for synthesizing more complex molecules. In applied research, this compound is primarily utilized in the flavor and fragrance industry. Its organoleptic properties lead to its use as a flavoring agent in various food categories, such as dairy products, processed fruits, confectionery, and alcoholic beverages, with typical usage levels ranging from 0.1 to 2.0 mg/kg. The compound is also a subject of study in biochemical and pharmacological research. Structural analogs of alkyl sulfides, such as the compounds DRDE-07, DRDE-30, and DRDE-35, have been investigated for their cytoprotective efficacy, demonstrating the potential of sulfide derivatives in mitigating toxicity induced by agents like sulfur mustard. Dietary organosulfides, which share structural features with this compound, are also researched as hydrogen sulfide (H2S) donors, a mechanism implicated in potential cardioprotective effects. This product is offered with a purity of >96.0% (GC). Researchers should handle it with care, as it is highly flammable and can cause skin and serious eye irritation. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12S B1361377 Ethyl propyl sulfide CAS No. 4110-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfanylpropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3
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InChI Key

ZDDDFDQTSXYYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12S
Source PubChem
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DSSTOX Substance ID

DTXSID3041958
Record name Ethyl propyl sulfide
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Molecular Weight

104.22 g/mol
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CAS No.

4110-50-3
Record name Ethyl propyl sulfide
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Reactivity and Reaction Mechanisms of Ethyl Propyl Sulfide

Oxidation Reactions of Alkyl Sulfides

The sulfur atom in ethyl propyl sulfide (B99878) is readily oxidized, a characteristic reaction of thioethers. smolecule.comlibretexts.org This process typically involves the sequential addition of oxygen atoms to the sulfur, leading to the formation of sulfoxides and subsequently sulfones. msu.edulibretexts.orglibretexts.org The oxidation state of sulfur changes from -2 in the sulfide to +6 in the sulfone. msu.edulibretexts.org

The oxidation of alkyl sulfides like ethyl propyl sulfide is a stepwise process. Mild oxidation, often achieved with one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peracid at room temperature, converts the sulfide to a sulfoxide (B87167). msu.edulibretexts.orgjove.com Further oxidation of the sulfoxide with a stronger oxidizing agent or an additional equivalent of the oxidant yields the corresponding sulfone. msu.edulibretexts.orgjove.com

The general mechanism for the oxidation by H₂O₂ involves a nucleophilic attack by the sulfur atom on one of the peroxide's oxygen atoms. nih.govresearchgate.net This concerted, one-step oxygen transfer breaks the O-O bond and forms the S=O bond. researchgate.net

A variety of reagents can effect this transformation. Common laboratory oxidants include hydrogen peroxide, peroxyacids (like peracetic acid), and sodium metaperiodate (NaIO₄), which is known to halt the oxidation at the sulfoxide stage. libretexts.orgjove.comliu.edu Industrial processes may use reagents like sodium chlorite (B76162) or employ catalysts to facilitate the use of milder oxidants like oxygen. google.commdpi.com For instance, this compound can be converted to ethyl propyl sulfone using oxygen in the presence of an osmium tetroxide catalyst. google.com

Table 1: Oxidation Reactions of this compound

Starting Material Oxidizing Agent Product(s) Reference
This compound 1 eq. H₂O₂ or Peracid Ethyl Propyl Sulfoxide msu.edujove.com
This compound 2 eq. H₂O₂ or Strong Peracid Ethyl Propyl Sulfone jove.comgoogle.com
Ethyl Propyl Sulfoxide Peroxyacid Ethyl Propyl Sulfone libretexts.orgjove.com

Autoxidation, a spontaneous oxidation by atmospheric oxygen, is a recognized degradation pathway for many organic compounds, including alkyl sulfides. ku.dkresearchgate.net This process typically proceeds through a free-radical chain reaction. The mechanism involves the formation of radical species that propagate by reacting with oxygen, leading to increasingly oxygenated products. copernicus.org For alkyl sulfides, this can result in the formation of sulfoxides. researchgate.net

The oxidative stability of alkyl sulfides is influenced by their ability to act as antioxidants, specifically as radical scavengers. researchgate.net They can interrupt the radical chain mechanism of autoxidation by reacting with and neutralizing highly reactive radicals, thereby protecting other materials from oxidative degradation. researchgate.net However, thioethers themselves are susceptible to metabolic oxidation. nih.gov The stability of thioether-containing compounds to spontaneous oxidation can vary, but they are generally considered labile to oxidation under certain conditions. nih.gov

Several environmental and experimental factors can influence the rate and outcome of alkyl sulfide oxidation.

Catalysts: The oxidation of sulfides to sulfoxides and sulfones can be catalyzed by various transition metals, such as molybdenum, tungsten, and manganese. epo.orgresearchgate.netrasayanjournal.co.in These catalysts can enable the use of greener oxidants like hydrogen peroxide under milder conditions. researchgate.net

Solvent and pH: The choice of solvent can significantly affect the reaction. For example, the oxidation of diphenyl sulfide to its sulfone showed high selectivity in ethyl acetate (B1210297) and acetonitrile. mdpi.com In aqueous environments, factors like pH and ionic strength are important. For the oxidation of organosulfur compounds by sulfate (B86663) radicals, increased ionic strength can accelerate the reaction by screening electrostatic repulsion. acs.org The addition of water has also been shown to suppress the over-oxidation of sulfoxides to sulfones in some photochemical systems. rsc.org

Temperature: Oxidation reactions are generally temperature-dependent, with reaction rates increasing at higher temperatures. rasayanjournal.co.inacs.org However, many selective oxidations to sulfoxides are run at or below room temperature to prevent over-oxidation to the sulfone. libretexts.orgjove.com

Autoxidation Pathways and Oxidative Stability

Reactions with Electrophiles and Nucleophiles

The nucleophilic nature of the sulfur atom in this compound is central to its reactivity with electrophiles. msu.edulibretexts.org This reactivity leads to the formation of sulfonium (B1226848) salts. msu.edulibretexts.orgsmolecule.com Conversely, the sulfide itself can act as a nucleophile, attacking other electrophilic species like epoxides. nih.govresearchgate.net

Alkyl sulfides readily react with electrophiles, such as primary alkyl halides, in Sₙ2 reactions to form ternary sulfonium salts (R₃S⁺). msu.edulibretexts.orglibretexts.org The high nucleophilicity of the sulfur atom facilitates this reaction, which is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. msu.edulibretexts.orglibretexts.org The resulting sulfonium salts are generally stable compounds. liu.edu This reaction is a fundamental electrophilic substitution at the sulfur atom. msu.edulibretexts.orglibretexts.org

Table 2: Sulfonium Salt Formation from this compound

Reactant 1 (Sulfide) Reactant 2 (Electrophile) Product (Sulfonium Salt) Reaction Type Reference
This compound Methyl Iodide (CH₃I) Ethyl(methyl)propylsulfonium Iodide Sₙ2 msu.edulibretexts.orglibretexts.org
This compound Ethyl Bromide (C₂H₅Br) Diethyl(propyl)sulfonium Bromide Sₙ2 msu.edulibretexts.orglibretexts.org

Alkyl sulfides, including derivatives of the amino acid methionine, are highly reactive towards epoxides. nih.govresearchgate.net The sulfide acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring. youtube.com This attack leads to the ring-opening of the epoxide and the formation of a sulfonium species. nih.govresearchgate.net

This reaction proceeds efficiently under mild conditions, such as in buffered aqueous solutions at room temperature and near-neutral pH. nih.govresearchgate.net The reaction rate is relatively insensitive to pH in the range of 5 to 12. nih.govresearchgate.net The ring-opening typically follows an Sₙ2 mechanism, where the nucleophilic sulfur attacks the less sterically hindered carbon of the epoxide, causing an inversion of stereochemistry if the carbon is chiral. youtube.commasterorganicchemistry.com This reactivity highlights the superior nucleophilicity of sulfur compared to oxygen, as similar reactions with ethers are much less favorable. msu.edulibretexts.org

Table 3: Reaction of this compound with an Epoxide

Reactant 1 (Sulfide) Reactant 2 (Epoxide) Conditions Product Reference
This compound Ethylene Oxide Aqueous buffer, pH ~7, Room Temp. 2-(Ethyl(propyl)sulfonium)ethan-1-olate nih.govresearchgate.net

Sulfonium Salt Formation

Mechanistic Studies of this compound Transformations

The transformation of this compound can proceed through various mechanistic pathways, including radical and computational-elucidated routes. These mechanisms are crucial for understanding the compound's reactivity and predicting reaction outcomes.

Radical Mechanisms in Sulfide Reactions

Radical reactions involving dialkyl sulfides like this compound are characterized by the formation of highly reactive radical intermediates. These reactions can be initiated by methods such as photolysis or the use of radical initiators.

A common radical reaction is the hydrogen abstraction from a carbon atom adjacent to the sulfur. In the case of this compound, this can occur at either the ethyl or the propyl group. The stability of the resulting radical often dictates the major reaction pathway. For instance, the reaction of atomic hydrogen with unsymmetrical alkyl sulfides leads to the cleavage of an alkyl-sulfur bond, forming a thiol and an alkyl radical. acs.org The relative rates of cleavage favor the formation of the more stable radical. acs.org

The general steps in a radical chain mechanism involving sulfides are:

Initiation: Formation of initial radicals. This can be achieved by the homolytic cleavage of a weak bond in an initiator molecule.

Propagation: A sequence of steps where a radical reacts to form a new radical. For sulfides, this often involves a radical abstracting a hydrogen atom from the alkyl chain or a radical adding to the sulfur atom. For example, the reaction of an alkyl radical with a sulfide can lead to the displacement of another radical.

Termination: The destruction of radicals, typically through recombination or disproportionation reactions. uark.edu Recombination involves two radicals combining to form a stable molecule. uark.edu Disproportionation occurs when one radical abstracts a hydrogen atom from another, leading to an alkane and an alkene. uark.edu

Studies on the oxidation of dialkyl sulfides have shown that radical mechanisms can be complex. For example, the OH radical-initiated oxidation of alkyl sulfides can proceed through two channels: H-atom abstraction and the formation of an OH adduct. miami.edu The abstraction channel is a significant pathway in the reactions of Cl atoms with ethyl methyl sulfide and diethyl sulfide. conicet.gov.ar In the photochemical aerobic oxidation of sulfides, a single electron transfer (SET) from the sulfide to an excited photocatalyst can generate a sulfide radical cation. This radical cation can then react with oxygen to form the corresponding sulfoxide. rsc.org

The table below summarizes the types of radical reactions that dialkyl sulfides can undergo.

Reaction Type Description Example Intermediates/Products
Hydrogen Abstraction A radical removes a hydrogen atom from the alkyl chain.Alkyl sulfide radical, new radical species
Addition to Sulfur A radical adds to the sulfur atom, forming a sulfuranyl radical.9-S-3 intermediate acs.orgnih.gov
S-C Bond Cleavage The bond between sulfur and a carbon atom breaks.Thiol, alkyl radical acs.org
Oxidation Reaction with an oxidizing agent, often involving radical intermediates.Sulfoxide, sulfone, sulfide radical cation rsc.org

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those of this compound. Density functional theory (DFT) and other high-level quantum chemistry methods are used to map out potential energy surfaces, identify transition states, and calculate reaction energetics. rsc.orgworldscientific.comrsc.orgtandfonline.comtandfonline.com

Theoretical studies on the reactions of dialkyl sulfides have provided significant insights. For instance, computational analysis of the reaction between the hydroperoxy radical (HOO•) and ethyl methyl sulfide has shown that hydrogen abstraction from the -CH2- group is the major channel at lower temperatures (below 1000 K). tandfonline.com Similarly, for the reaction of the triplet oxygen atom with ethyl methyl sulfide, the CH3S-transfer channel is dominant at temperatures below 1000 K, while hydrogen abstraction becomes more competitive as the temperature increases. tandfonline.com

Computational studies have also been employed to understand the thermal decomposition of allyl sulfides, which are structurally related to this compound. These studies have shown that the reactions can proceed through concerted, pericyclic mechanisms, such as the retro-ene reaction. researchgate.netresearchgate.net The calculations help in determining the geometry of the transition state and the degree of synchronicity of bond-breaking and bond-forming events. researchgate.netresearchgate.net

The table below presents key parameters often determined in computational studies of reaction mechanisms.

Computational Parameter Description Significance
Potential Energy Surface (PES) A map of the energy of a molecule as a function of its geometry. tandfonline.comtandfonline.comIdentifies stable molecules (minima) and transition states (saddle points).
Transition State (TS) The highest energy point along the reaction coordinate. uark.edursc.orgworldscientific.comDetermines the activation energy of the reaction.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur. researchgate.netA key factor in determining the reaction rate.
Reaction Enthalpy (ΔH) The change in heat content during a reaction. tandfonline.comtandfonline.comIndicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity of a reaction.

By combining experimental data with computational models, a more complete picture of the reactivity and reaction mechanisms of this compound can be developed. miami.edursc.org These studies are essential for predicting the behavior of this compound in various chemical environments and for designing new synthetic applications.

Advanced Analytical Techniques for Characterization and Detection of Ethyl Propyl Sulfide

Chromatographic Techniques for Organosulfur Compound Analysis

Chromatography is a fundamental technique for separating volatile and semi-volatile compounds from complex mixtures. chromatographyonline.com For organosulfur compounds like ethyl propyl sulfide (B99878), gas and liquid chromatography are indispensable tools.

Gas Chromatography (GC) with Specialized Detectors (e.g., SCD, Q-TOF)

Gas chromatography (GC) is a premier technology for analyzing volatile compounds and is frequently used for the detection of sulfur-containing molecules. chromatographyonline.comresearchgate.net The effectiveness of GC is significantly enhanced by the use of specialized detectors that offer high sensitivity and selectivity for sulfur compounds.

The Sulfur Chemiluminescence Detector (SCD) is particularly noteworthy for its specificity to sulfur. hpst.cz This detector operates on the principle of chemiluminescence, where sulfur compounds are combusted to form sulfur monoxide (SO), which then reacts with ozone to produce light. This emitted light is proportional to the amount of sulfur present, allowing for precise quantification. hpst.cz The SCD provides a linear and equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur, regardless of the compound's structure. This characteristic simplifies the analysis of complex mixtures where individual calibration for each sulfur compound may not be feasible. gcms.cz The SCD is the detector of choice for standard methods like ASTM D5504 for sulfur in gaseous fuels and ASTM D5623 for light petroleum liquids. sgs.com Detection limits using GC-SCD can be as low as parts-per-billion (ppb), making it ideal for trace analysis. sgs.comsgs.com

Gas Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (GC/Q-TOF MS) is another powerful technique that combines the separation capabilities of GC with the high-resolution mass analysis of Q-TOF MS. scite.ai This combination provides high mass accuracy, which is crucial for identifying unknown organosulfur compounds in complex samples. scite.airesearchgate.net GC/Q-TOF MS allows for the determination of the elemental composition of analytes and can differentiate between isobaric compounds (molecules with the same nominal mass but different exact masses). researchgate.netacs.org This enhanced selectivity is particularly useful for distinguishing sulfur-containing compounds from co-eluting hydrocarbons. rsc.org

Table 1: Comparison of GC Detectors for Ethyl Propyl Sulfide Analysis
DetectorPrincipleSelectivityKey AdvantagesTypical Applications
Sulfur Chemiluminescence Detector (SCD)Chemiluminescence of SO reacting with ozone hpst.czHighly selective for sulfur compounds hpst.czLinear and equimolar response, high sensitivity (ppb levels), reduced matrix interference gcms.czPetroleum products, natural gas, flavor and fragrance analysis sgs.comsgs.com
Quadrupole Time-of-Flight (Q-TOF) MSHigh-resolution mass-to-charge ratio measurement scite.aiBased on mass accuracyAccurate mass for molecular formula determination, identification of unknowns, structural elucidation scite.airesearchgate.netEnvironmental analysis, metabolomics, analysis of complex mixtures like crude oil researchgate.netrsc.orggcms.cz

Liquid Chromatography (LC) for Sulfur Speciation

While GC is well-suited for volatile sulfur compounds, Liquid Chromatography (LC) offers a complementary approach, particularly for less volatile or thermally unstable sulfur species. google.com Reverse-phase HPLC, often used for the analysis of aliphatic sulfides, can be employed for the separation of compounds like this compound. google.com In some applications, derivatization is used to enhance the detection of sulfides by attaching a chromophoric or fluorophoric tag, which improves their response to UV or fluorescence detectors. google.com LC, especially when coupled with high-resolution mass spectrometry (LC-HRMS), is a powerful tool for the speciation of organosulfur compounds in complex samples like onions, although the identified compounds are often different families than those seen with GC-MS. mdpi.com

Multidimensional Gas Chromatography (2D-GC) for Trace Analysis

For exceptionally complex samples where single-column GC cannot provide adequate separation, Multidimensional Gas Chromatography (MDGC or 2D-GC) offers significantly increased resolving power. chromatographyonline.comgcms.cz Comprehensive two-dimensional GC (GC×GC) separates the sample on two different columns with different stationary phases, providing a much higher peak capacity. chromatographyonline.comgcms.cz This technique is particularly beneficial for the trace analysis of specific compounds in a complex matrix, such as identifying trace sulfur compounds in tobacco smoke. gerstelus.com The enhanced separation provided by GC×GC reduces co-elution, leading to cleaner mass spectra and more confident compound identification. gcms.czgerstelus.com This is especially important for distinguishing structural isomers and overcoming challenges posed by large differences in analyte concentrations. gcms.cz

Mass Spectrometry (MS) Applications in Sulfide Research

Mass spectrometry is a critical tool in sulfide research, providing detailed information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the precise elemental composition of a molecule. researchgate.net For this compound (C₅H₁₂S), HRMS can distinguish its molecular ion from other ions with the same nominal mass. The ability to achieve high mass resolution and accuracy is a key advantage of techniques like GC-QTOF-MS. researchgate.netrsc.org This capability is crucial for the confident identification of compounds in complex mixtures where library matching alone may be insufficient. scite.ai

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Complex Mixtures

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it the gold standard for the analysis of extremely complex organic mixtures, such as petroleum. acs.orgrsc.org FT-ICR MS can resolve thousands of individual chemical species within a single sample, enabling the assignment of elemental formulas to each detected ion. rsc.orgnih.gov This technique is particularly powerful for characterizing complex mixtures containing a wide variety of organosulfur compounds. nih.gov The ultra-high resolution of FT-ICR MS allows for the separation of isobaric species with very small mass differences, such as C₃ vs. SH₄ (3.4 mDa difference). acs.org While direct analysis of a simple compound like this compound might not require the full power of FT-ICR MS, this technique is invaluable for understanding the broader context of sulfur-containing compounds in complex natural and industrial samples. rsc.orgasu.edu

Table 2: Advanced Mass Spectrometry Techniques in Sulfide Analysis
TechniqueKey FeaturesApplication to Sulfide Research
High-Resolution Mass Spectrometry (HRMS)High mass accuracy, enables elemental composition determination researchgate.netProvides confident molecular formula confirmation for compounds like this compound miamioh.edu
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)Ultra-high mass resolution and accuracy, analysis of highly complex mixtures acs.orgrsc.orgCharacterization of complex samples containing numerous organosulfur compounds, resolving isobaric interferences acs.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI) and Photoionization (APPI) Techniques

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are soft ionization techniques coupled with mass spectrometry (MS) that are well-suited for the analysis of volatile and semi-volatile compounds like this compound. These methods are particularly valuable as they often minimize fragmentation, preserving the molecular ion for unambiguous identification.

In APCI, the sample is introduced into a high-temperature region where a corona discharge ionizes a reagent gas, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions. For organosulfur compounds, including thioethers, APCI has been used to generate stable molecular ions. nih.gov The fragmentation patterns, when they do occur, can provide structural information. nih.gov For instance, studies on various aromatic organosulfur compounds using APCI have shown that while some sulfides produce abundant molecular ions, others may also exhibit characteristic fragment ions. nih.gov

Atmospheric Pressure Photoionization (APPI) utilizes ultraviolet photons to ionize analyte molecules, either directly or through a dopant. researchgate.net APPI is effective for a broad range of aromatic and non-polar compounds and can be more sensitive than other techniques for certain classes of molecules. researchgate.netresearchgate.net For sulfur-containing compounds, APPI has been shown to be effective in their speciation. researchgate.netosti.gov It can ionize a wider range of aromatic compounds compared to other methods like electrospray ionization. researchgate.net The development of dopant-assisted APPI has been explored to enhance ionization efficiency, although its effectiveness can be dependent on experimental conditions such as chromatographic flow rates. researchgate.net

A comparative study of ionization techniques highlighted that APPI can ionize a broader range of aromatic sulfur compounds than methylation followed by electrospray ionization (Me-ESI), with ions extending to much higher double bond equivalents. researchgate.net This capability is crucial for analyzing complex mixtures where various sulfur-containing species may be present.

Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification Data)

Beyond mass spectrometry, spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its bonding and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating reaction mechanisms involving organosulfur compounds. nih.gov By monitoring the changes in the chemical environment of atomic nuclei (typically ¹H and ¹³C), NMR can track the formation of products and intermediates in real-time. nih.gov

For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl and propyl groups. The protons on the carbons adjacent to the sulfur atom (α-protons) would be deshielded and appear at a lower field (higher chemical shift) compared to the other alkyl protons. Similarly, in the ¹³C NMR spectrum, the carbons bonded to the sulfur atom would exhibit a downfield shift.

While specific mechanistic studies focused solely on this compound are not extensively documented in the provided results, the principles of using NMR for mechanistic insights in thioether chemistry are well-established. nih.govsci-hub.senih.gov For example, NMR has been used to study the oxidation of thioethers, providing evidence for the formation of specific intermediates and helping to elucidate the reaction kinetics. sci-hub.se The "information-rich" nature of NMR data allows for the simultaneous determination of reaction rates and the structural identification of reactants and products, which is invaluable for understanding reaction pathways. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.25 (triplet)~15
CH₂ (ethyl)~2.5 (quartet)~30
CH₂ (propyl, α to S)~2.5 (triplet)~38
CH₂ (propyl, β to S)~1.6 (sextet)~23
CH₃ (propyl)~1.0 (triplet)~13
Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu For this compound, the IR spectrum provides key information about its constituent bonds.

The most characteristic vibrations for a simple alkyl sulfide are the C-S and C-H stretching and bending frequencies. The C-S stretching vibration for alkyl sulfides typically appears as a weak to medium band in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. cdnsciencepub.coms-a-s.org The C-H stretching vibrations of the ethyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. vscht.cz Additionally, C-H bending vibrations for the -CH₂- and -CH₃ groups will be present in the 1375-1470 cm⁻¹ range. libretexts.org

While the C-S stretch can sometimes be weak and difficult to assign definitively, its presence in conjunction with the characteristic alkyl C-H absorptions provides strong evidence for the structure of this compound. s-a-s.org The absence of strong absorptions in other regions, such as the O-H stretch around 3300 cm⁻¹ or the C=O stretch around 1700 cm⁻¹, would confirm the purity of the thioether and the absence of oxidation products like sulfoxides or sulfones. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H StretchAlkyl (CH₃, CH₂)2850 - 3000Medium to Strong
C-H BendAlkyl (CH₃, CH₂)1375 - 1470Medium
C-S StretchThioether600 - 800Weak to Medium
Source: General IR spectroscopy correlation tables. cdnsciencepub.coms-a-s.orgvscht.cz

Emerging Analytical Methodologies in Organosulfur Chemistry

The field of analytical chemistry is continually evolving, with new methods being developed to improve the detection and characterization of organosulfur compounds. chromatographyonline.com These emerging techniques aim to enhance sensitivity, selectivity, and speed of analysis.

Recent advancements include the development of novel stationary phases in gas chromatography (GC) for better separation of sulfur compounds. For instance, the use of a water-based stationary phase has shown promise for retaining organosulfur compounds while allowing non-polar hydrocarbons to pass through unretained, which is beneficial for analyzing complex samples.

In the realm of mass spectrometry, new ionization sources and methods continue to be explored. acs.org Techniques like selected ion flow tube mass spectrometry (SIFT-MS) and the use of a sulfur chemiluminescence detector (SCD) with GC offer high sensitivity and selectivity for sulfur-containing molecules. chromatographyonline.comajevonline.org

Furthermore, the development of novel fluorescent probes and functional materials for the selective detection of thioethers and other sulfur compounds is an active area of research. mdpi.comrsc.org These methods could offer highly sensitive and specific detection for applications in environmental monitoring and biological systems. mdpi.comrsc.org The integration of different analytical techniques, such as combining liquid or gas chromatography with high-resolution mass spectrometry (HRMS), provides a powerful approach for the comprehensive profiling of organosulfur compounds in various matrices. conicet.gov.armdpi.com

Environmental Fate and Transformations of Alkyl Sulfides

Atmospheric Chemistry of Alkyl Sulfides

Once released into the atmosphere, alkyl sulfides are subjected to a series of chemical reactions, primarily driven by sunlight and reactive atmospheric species. These processes dictate their atmospheric lifetime and their ultimate conversion into other sulfur-containing compounds.

The atmospheric degradation of alkyl sulfides is primarily initiated by reaction with photochemically generated radicals. The most significant oxidants are the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and chlorine atoms (Cl) in the marine boundary layer. rsc.orgroyalsocietypublishing.org

The reaction between OH radicals and alkyl sulfides like dimethyl sulfide (B99878) (DMS) can proceed through two main pathways:

Hydrogen Abstraction: The OH radical removes a hydrogen atom from one of the alkyl groups, forming water and an alkylthiyl radical.

OH Addition: The OH radical adds to the sulfur atom, forming an adduct. royalsocietypublishing.orgconicet.gov.ar

For instance, the Cl-atom initiated oxidation of ethyl methyl sulfide and diethyl sulfide in the absence of NOx has been shown to produce significant yields of sulfur dioxide (SO₂), hydrochloric acid (HCl), and aldehydes such as formaldehyde (B43269) and acetaldehyde (B116499). conicet.gov.ar A study on the OH radical-initiated oxidation of these same compounds also identified SO₂ and acetaldehyde as major primary products, indicating that the H-atom abstraction pathway is a significant route for their degradation. conicet.gov.ar The resulting sulfur-containing radicals undergo a complex series of reactions with atmospheric oxygen (O₂), leading to the formation of SO₂ and other products. rsc.org

The oxidation of alkyl sulfides is a key source of secondary aerosols in the atmosphere. Dimethyl sulfide (DMS), the most abundant natural sulfur compound emitted from the oceans, is a major precursor of non-sea salt sulfate (B86663) aerosols. mdpi.comresearchgate.net

The oxidation process generates sulfur dioxide (SO₂), which can be further oxidized in the gas phase or aqueous phase to sulfuric acid (H₂SO₄). bibliotekanauki.pl Sulfuric acid has a very low vapor pressure and readily nucleates to form new aerosol particles or condenses onto existing particles, contributing to sulfate aerosol mass. bibliotekanauki.pl

In addition to inorganic sulfate, organic sulfur compounds are also significant components of atmospheric aerosols. rsc.orgnih.gov Methanesulfonic acid (MSA), a product of DMS oxidation, is a key species found in marine aerosols. pnas.orgnih.gov The atmospheric oxidation of other volatile organic sulfur compounds can also lead to the formation of organosulfates and other organosulfur aerosol components. rsc.orgnasa.gov Studies have shown that organosulfur compounds can constitute a significant fraction of the total organic aerosol mass, particularly in regions with strong photochemical activity. rsc.orgnih.gov The reactions of radicals like methyl radicals with SO₂ can also initiate the formation of aerosols in polluted environments. bibliotekanauki.pl

To understand and predict the impact of alkyl sulfides on the atmosphere, scientists use complex numerical models. mdpi.com Models like the Community Multiscale Air Quality (CMAQ) model and the Weather Research and Forecasting (WRF-Chem) model are employed to simulate the emission, transport, and chemical transformation of DMS on regional and global scales. mdpi.com

These models incorporate detailed chemical mechanisms for DMS oxidation and track its influence on air quality and climate. researchgate.net Simulations have demonstrated that including marine emissions of DMS and its subsequent chemistry can lead to an increase in sulfate aerosol formation. mdpi.com For example, one study using the CMAQ model found that including DMS and halogen chemistry increased sulfate aerosol formation by 4% on the coast of Shanghai and 9% at sea. mdpi.com

However, accurately modeling the atmospheric fate of DMS remains a challenge. Significant uncertainties exist in estimating the flux of DMS from the oceans to the atmosphere and in fully representing the complex multiphase (gas and aqueous) chemistry involved in its oxidation. mdpi.compnas.orgnih.gov Model studies have highlighted the importance of aqueous-phase chemistry, which can significantly alter the yields of oxidation products like SO₂ and methanesulfonic acid (MSA). pnas.orgnih.gov Improving these aspects in models is crucial for more accurate predictions of aerosol formation and its climatic effects. mdpi.com

Formation of Organosulfur Aerosols and their Precursors

Aqueous Phase Transformations of Sulfur Compounds

Sulfur compounds, once dissolved in atmospheric water droplets such as clouds, fog, and aerosols, undergo rapid transformations that differ significantly from gas-phase chemistry.

Sulfur dioxide (SO₂) from both direct emissions and the oxidation of alkyl sulfides is soluble in water, where it exists in equilibrium as sulfurous acid (SO₂·H₂O), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻), collectively known as S(IV). copernicus.org The oxidation of S(IV) to sulfate (SO₄²⁻) is a critical pathway for acid rain formation and sulfate aerosol production. scielo.br

This oxidation can be driven by several oxidants present in atmospheric waters, including hydrogen peroxide (H₂O₂), ozone (O₃), and free radicals. researchgate.netjst.go.jp Reactions involving radicals such as the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻) are particularly important. jst.go.jppnas.org

The oxidation process often proceeds via a free-radical chain mechanism. researchgate.net For example, the reaction can be initiated by the oxidation of sulfite/bisulfite, leading to the formation of the sulfite radical (SO₃•⁻). capes.gov.br This radical reacts rapidly with dissolved oxygen to form a peroxymonosulfate (B1194676) radical (SO₅•⁻). copernicus.orgd-nb.info These sulfoxy radicals can then oxidize other S(IV) species or organic molecules present in the droplet, propagating the chain reaction and leading to the formation of sulfate and various organosulfur compounds. copernicus.orgcopernicus.orgd-nb.info

Key Radical Species in Aqueous Phase Sulfur Oxidation
RadicalFormationRoleReference
Hydroxyl Radical (•OH)Photochemical reactionsInitiates oxidation of S(IV) and organic compounds jst.go.jpacs.org
Sulfate Radical (SO₄•⁻)Activation of sulfate/bisulfate by •OH, NO₃, or irradiationPowerful oxidant of S(IV) and organic compounds jst.go.jppnas.org
Sulfite Radical (SO₃•⁻)Oxidation of sulfite/bisulfite by •OH, SO₄•⁻, or metal catalystsKey intermediate in the chain reaction copernicus.orgcapes.gov.br
Peroxymonosulfate Radical (SO₅•⁻)Reaction of SO₃•⁻ with O₂Propagates the oxidation chain researchgate.net

The oxidation of S(IV) in atmospheric water is significantly accelerated by the presence of dissolved transition metal ions (TMIs), which act as catalysts. scielo.br Iron (Fe) and manganese (Mn) are considered the most effective catalysts, though other metals like chromium (Cr) and copper (Cu) also play a role. scielo.brscielo.br

The catalytic process typically involves the redox cycling of the metal ion. capes.gov.br For example, a metal ion in a higher oxidation state (e.g., Fe³⁺) can oxidize bisulfite (HSO₃⁻) or sulfite (SO₃²⁻), generating the sulfite radical (SO₃•⁻) and reducing the metal ion (to Fe²⁺). capes.gov.br The reduced metal ion is then reoxidized back to its higher oxidation state by dissolved oxygen or by radical intermediates like SO₅•⁻, completing the catalytic cycle. capes.gov.br

The efficiency of this catalysis is highly dependent on factors such as pH and the concentration of both the metal ions and S(IV). scielo.brscielo.br Studies have shown that the S(IV) oxidation rate can be orders of magnitude faster in the presence of TMIs. acs.org Furthermore, research on aqueous aerosols has revealed that these catalyzed reactions are enhanced by 1-2 orders of magnitude compared to bulk solutions, suggesting that processes at the aerosol surface play a crucial role in the atmospheric transformation of sulfur. acs.org

Influence of Transition Metals on S(IV) Oxidation
Metal IonCatalytic EffectpH DependenceReference
Iron (Fe³⁺/Fe²⁺)Strong catalystActivity varies with pH and speciation scielo.brcapes.gov.bracs.org
Manganese (Mn²⁺)Strong catalyst, often synergistic with IronActivity is pH-dependent scielo.bracs.org
Chromium (Cr⁶⁺)Catalytic, with strong influence from acidityRate increases significantly at lower pH scielo.brscielo.br
Copper (Cu²⁺)CatalyticActivity is pH-dependent scielo.br

Sulfite Oxidation and Radical Mechanisms in Water

Biodegradation and Biotransformation Pathways of Ethyl Propyl Sulfide

The environmental persistence and fate of this compound, a volatile organosulfur compound, are significantly influenced by microbial activity. Microorganisms have evolved diverse metabolic pathways to utilize such compounds as sources of carbon and sulfur, playing a crucial role in their transformation and mineralization.

Microbial Degradation of Organosulfur Compounds

Microbial degradation is a primary mechanism for the removal of alkyl sulfides from the environment. tandfonline.comnih.gov Bacteria, in particular, are capable of metabolizing these compounds under both aerobic and anaerobic conditions. jmb.or.kr The biodegradation of alkyl sulfides like this compound can proceed through several identified metabolic strategies. nih.gov

One common pathway involves the oxidation of the sulfur atom. nih.gov For instance, the facultative anaerobe Thiobacillus sp. strain ASN-1, isolated from a salt marsh, can oxidize various alkyl sulfides, including dimethyl sulfide (DMS), diethyl sulfide (DES), and dipropyl sulfide. asm.orgresearchgate.net This organism can utilize oxygen, nitrate, or nitrite (B80452) as the electron acceptor, converting the sulfides stoichiometrically to sulfate. asm.org The degradation process often begins with an attack on the sulfur atom, leading to the formation of sulfoxides and sulfones as intermediates. For example, the oxidation of ethyl methyl sulfide and diethyl sulfide initiated by chlorine atoms has been shown to produce sulfur dioxide (SO2) as a major product. conicet.gov.ar

Another degradation strategy involves the cleavage of the carbon-sulfur (C-S) bond, which allows the microorganism to utilize the sulfur. nih.gov This is often a sulfur-specific activity, regulated by the availability of other sulfur sources like sulfate. nih.gov Research on the degradation of dibenzothiophene (B1670422) (DBT), a more complex organosulfur compound, has identified specific pathways, such as the "4S" pathway, where the sulfur atom is selectively removed to produce inorganic sulfate. jmb.or.kr While this is for a different class of organosulfur compounds, it highlights the specialized enzymatic systems microbes employ. In a study on the degradation of DBT, ethyl isopropyl disulfide was identified as one of the biodegradation products, indicating that complex organosulfur molecules can be broken down into simpler alkyl sulfides and disulfides during microbial metabolism. nih.govresearchgate.net

Furthermore, microorganisms can attack the alkyl chains of the sulfide. nih.gov This pathway, which utilizes the compound as a carbon source, often involves terminal oxidation followed by β-oxidation reactions, as seen in the degradation of di-n-octyl sulfide. nih.gov The ability to degrade a range of alkyl sulfides makes certain bacteria attractive candidates for bioremediation of contaminated wastewaters. asm.org

The table below summarizes various microorganisms and their capabilities in degrading different organosulfur compounds, providing context for the potential biodegradation of this compound.

Microorganism/GroupDegraded Organosulfur Compound(s)Metabolic ConditionKey Findings & References
Thiobacillus sp. strain ASN-1Dimethyl sulfide, Diethyl sulfide, Dipropyl sulfideAerobic/Anaerobic (Denitrifying)Capable of growth on a range of alkyl sulfides using oxygen, nitrate, or nitrite as electron acceptors. asm.org
Denitrifying marine bacteriumVarious alkyl sulfidesAerobic/AnaerobicThe isolate can catabolize a range of alkyl sulfides with oxygen, NO3-, or NO2- as the electron acceptor. asm.org
Rhodococcus sp.Dibenzothiophene (DBT), Aliphatic sulfidesAerobicUtilizes sulfur-specific oxidation and C-S bond cleavage to use the compound as a sulfur source. nih.govjmb.or.kr
Hyphomicrobium sp.Dimethyl sulfide (DMS)AerobicOxidizes DMS via DMS monooxygenase to methanethiol (B179389) and formaldehyde. jmb.or.kr
Various Bacteria (e.g., Burkholderia, Bacillus)Dibenzothiophene (DBT)AnaerobicDegrade DBT, producing intermediates including ethyl isopropyl disulfide. nih.govresearchgate.net

Role of Sulfate-Reducing Bacteria in Sulfide Formation and Degradation

Sulfate-reducing bacteria (SRB) are a diverse group of anaerobic microorganisms that play a pivotal role in the global sulfur cycle. nih.govolympianwatertesting.com Their primary metabolic function is dissimilatory sulfate reduction, where they use sulfate (SO₄²⁻) as a terminal electron acceptor for the oxidation of organic compounds or hydrogen, producing hydrogen sulfide (H₂S) as a major metabolic byproduct. nih.govmdpi.com SRB are widespread in anoxic environments such as marine sediments, waterlogged soils, and contaminated groundwaters. mdpi.comasm.org

While SRB are primarily known for producing sulfide, they are also capable of degrading a variety of organic compounds, including hydrocarbons found in crude oil. acadiau.ca Some SRB can utilize alkylbenzenes and n-alkanes as electron donors for sulfate reduction. acadiau.cafrontiersin.org For instance, enrichment cultures from hydrocarbon-contaminated marine sediments have demonstrated the ability to degrade cyclohexane (B81311) coupled to sulfate reduction. frontiersin.org The degradation pathway for these alkanes often involves an initial activation step, such as the addition to fumarate. frontiersin.org

In some environments, SRB contribute to the mineralization of organic matter, a process that can involve the breakdown of complex organic sulfur compounds. mdpi.com Up to 50% of organic matter mineralization in continental shelf sediments can be attributed to dissimilatory sulfate reduction. mdpi.com This process is crucial for preventing the permanent sequestration of sulfur in organic forms and returning it to the inorganic pool. frontiersin.org

Environmental Distribution and Cycling of Alkyl Sulfides

Alkyl sulfides, including this compound, are part of a larger pool of volatile organic sulfur compounds (VOSCs) that are continuously cycled through aquatic and terrestrial ecosystems. tandfonline.com These compounds originate from both natural and anthropogenic sources. Natural production is largely due to the microbial and plant-mediated decomposition of more complex organosulfur molecules, such as the amino acid methionine. dntb.gov.uaannualreviews.orgnih.gov For example, dimethyl sulfide (DMS) is the most abundant biogenic sulfur gas emitted from marine environments, primarily from the breakdown of dimethylsulfoniopropionate (DMSP) produced by algae. tandfonline.comfrontiersin.org

While specific environmental concentrations for this compound are not widely reported, data on related alkyl sulfides indicate their presence in various environmental matrices. They are found in emissions from animal manure, sewage treatment plants, and in fermented foods and beverages. jmb.or.krdntb.gov.uaresearchgate.net They have also been detected as constituents in produced water from offshore oil production. A study analyzing the biodegradation of dibenzothiophene by microbial communities from biogas liquid identified ethyl isopropyl disulfide as a resulting product, suggesting a pathway for its formation in anaerobic, engineered environments. nih.govresearchgate.net

Once in the environment, the distribution of these compounds is governed by their volatility and solubility. As volatile compounds, they can be emitted into the atmosphere where they undergo photochemical oxidation, contributing to the formation of acidic products like sulfuric and methanesulfonic acids. tandfonline.com In aquatic systems, most of the produced organosulfur gases are rapidly consumed and mineralized by microorganisms, with only a small fraction escaping to the atmosphere. tandfonline.com The table below shows the reported presence of various organosulfur compounds in different environmental contexts.

CompoundEnvironmental ContextSignificance/OriginReference(s)
Dimethyl sulfide (DMS)Marine and freshwater environmentsMajor biogenic sulfur gas from DMSP degradation by phytoplankton and microbes. tandfonline.comfrontiersin.org tandfonline.comfrontiersin.org
Methanethiol (MeSH)Marine environments, spoiling foodMicrobial decomposition product, intermediate in DMS metabolism. tandfonline.comannualreviews.org tandfonline.comannualreviews.org
Diethyl sulfide (DES)Wastewater, marine sedimentsSubstrate for denitrifying bacteria like Thiobacillus sp. strain ASN-1. asm.org asm.org
Ethyl isopropyl disulfideBiogas liquid after DBT degradationA biodegradation product of a more complex organosulfur compound. nih.govresearchgate.net nih.govresearchgate.net
Alkyl sulfides (general)Produced water from oil productionPresent as polar organosulfur constituents.
This compoundPlant metabolism (potato)Identified as a metabolite in potato plants treated with the pesticide ethoprophos. fao.org fao.org

The ultimate fate of silver in a sulfur-rich environment is often the formation of silver sulfide (Ag₂S), highlighting the strong affinity between metals and reduced sulfur, which can influence the mobility and bioavailability of both. oup.com The cycling of alkyl sulfides is a key component of the biogeochemical sulfur cycle, linking microbial metabolism in anaerobic and aerobic environments with atmospheric chemistry. tandfonline.comfrontiersin.org

Biological Interactions and Biochemical Significance of Organosulfur Compounds

Roles of Organosulfur Compounds in Biological Systems

Organosulfur compounds are integral to the function of biological systems, participating in fundamental biochemical reactions and cellular defense mechanisms. solubilityofthings.comresearchgate.net Their activities range from maintaining cellular redox balance to interacting with essential macromolecules, underpinning their importance in health and disease. researchgate.netconicet.gov.ar

A primary role of many organosulfur compounds is their contribution to cellular redox homeostasis, which is the maintenance of a balance between oxidants and antioxidants. nih.gov An imbalance in this system leads to oxidative stress, a condition implicated in numerous chronic diseases. conicet.gov.ar OSCs can exert antioxidant effects through several mechanisms.

Many OSCs are potent antioxidants that protect cells from oxidative damage. researchgate.nettandfonline.com They can directly scavenge free radicals or act as indirect antioxidants by activating cellular defense pathways. conicet.gov.arfrontiersin.org For instance, diallyl sulfide (B99878) and diallyl disulfide have demonstrated nonenzymatic antioxidant activity, delaying lipid oxidation. acs.org

A key mechanism for the indirect antioxidant effect of OSCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant and detoxification enzymes. nih.gov Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. Certain OSCs, such as sulforaphane (B1684495) from broccoli, can react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.govfrontiersin.org Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), promoting the synthesis of protective enzymes like glutathione (B108866) S-transferases and thioredoxin. nih.govacs.org This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances. conicet.gov.arnih.gov

Conversely, some organosulfur compounds, like diallyl trisulfide (DATS), can induce oxidative stress in tumor cells, leading to cell death through processes like apoptosis and ferroptosis. acs.orgnih.gov This pro-oxidant activity in cancer cells highlights the dual role these compounds can play in modulating redox homeostasis. tandfonline.comacs.org

Organosulfur compounds can interact with and modify the function of critical biological macromolecules, including proteins and lipids within cell membranes. nih.govmdpi.com

The sulfur atom in OSCs is highly reactive, particularly with the sulfhydryl groups (-SH) of cysteine residues in proteins. nih.gov This reactivity can lead to the formation of disulfide bonds, which can alter the protein's structure and function. nih.gov This mechanism is central to the antibacterial activity of compounds like allicin (B1665233) from garlic, which can inactivate essential bacterial enzymes by reacting with their sulfhydryl groups. nih.gov Covalent modification of food proteins by OSCs has also been shown to alter their technological properties, such as emulsifying and gelling capacities. wur.nl

Organosulfur compounds can also interact with the lipid bilayer of cell membranes. nih.govmdpi.com As amphiphilic or hydrophobic molecules, they can partition into the membrane, altering its physicochemical properties such as fluidity, permeability, and stability. mdpi.com For example, garlic-derived organosulfur compounds can disrupt the integrity of bacterial cell membranes, leading to the leakage of cellular contents and cell death. nih.gov The interaction with membranes is also linked to the antioxidant and anti-inflammatory effects of these compounds. mdpi.com

Enzymes play a crucial role in both the synthesis and metabolism of organosulfur compounds in nature. tandfonline.comannualreviews.org These biocatalysts can perform stereoselective transformations, creating specific chiral sulfur-containing molecules. tandfonline.com

A well-known example is the enzymatic formation of allicin. In intact garlic cloves, the primary OSC is the odorless precursor alliin (B105686) (S-allyl-L-cysteine sulfoxide). oregonstate.edu When the garlic is crushed or cut, the enzyme alliinase is released from cellular compartments and comes into contact with alliin, rapidly converting it into the reactive and odorous compound allicin. oregonstate.edusci-hub.se Allicin itself is unstable and quickly transforms into a variety of other sulfides, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). sci-hub.se

Similarly, in Brassica vegetables, the enzyme myrosinase transforms glucosinolates into bioactive isothiocyanates, such as sulforaphane. conicet.gov.ar Other enzymes, including cytochrome P450s, are involved in the metabolism and potential detoxification of these compounds in humans. conicet.gov.ar In the environment, some fungi produce enzymes like aromatic peroxygenase that can break down toxic organosulfur pollutants by oxidizing the sulfur-containing part of the molecule. asknature.org Furthermore, enzymes like arylsulfatase are vital in the mineralization of organic sulfur in soil, making it available for plants. mdpi.com

EnzymeSubstrate(s)Product(s)Biological Source/ContextReference
AlliinaseAlliin (S-allyl-L-cysteine sulfoxide)AllicinGarlic (Allium sativum) oregonstate.edusci-hub.se
MyrosinaseGlucoraphanin (a glucosinolate)Sulforaphane (an isothiocyanate)Brassica vegetables (e.g., broccoli) conicet.gov.ar
Aromatic PeroxygenaseDibenzothiophene (B1670422) (DBT)Hydroxy-DBTsFungus (Agrocybe aegerita) asknature.org
ArylsulfataseOrganic sulfate (B86663) estersInorganic sulfateSoil microorganisms mdpi.com
Methionine γ-lyaseMethionine, EthionineThiols (e.g., methanethiol)Durian fruit annualreviews.org

Interaction with Biological Macromolecules (e.g., Proteins, Cell Membranes)

Metabolism and Bioavailability of Organosulfur Compounds (General Principles)

The metabolism and bioavailability of organosulfur compounds are complex and vary significantly depending on the specific compound's chemical structure and the food matrix in which it is consumed. frontiersin.orgoregonstate.edu Bioavailability refers to the fraction of an ingested nutrient or compound that is absorbed and made available for physiological processes. sci-hub.se

Generally, water-soluble OSCs, such as S-allyl cysteine (SAC) found in aged garlic extract, are readily absorbed in the gastrointestinal tract and have high bioavailability. frontiersin.orgoregonstate.edu In contrast, lipid-soluble compounds like allicin are highly reactive and unstable, undergoing rapid transformation in the stomach and intestines. frontiersin.orgresearchgate.net Allicin itself is generally not detected in blood or urine after consumption of fresh garlic, suggesting it is metabolized into other compounds before absorption. frontiersin.org Its metabolites, such as allyl mercaptan and allyl methyl sulfide, have been detected in human breath, while allyl methyl sulfide has been found in urine. oregonstate.edu

Food processing, such as cooking, can significantly alter the profile and bioavailability of OSCs. annualreviews.orgsci-hub.se Thermal degradation can either destroy the compounds or the enzymes responsible for their formation. annualreviews.orgsci-hub.se

Once absorbed, OSCs are metabolized in the body, often in the liver and kidneys. oregonstate.edumdpi.com A common metabolic pathway is N-acetylation, where an acetyl group is added to the molecule. For example, after consumption of black garlic, metabolites such as N-acetyl-S-allyl-L-cysteine (NASAC) are excreted in the urine. mdpi.com The measurement of these urinary metabolites is often used as a marker to assess the intake and bioavailability of garlic-derived compounds in clinical studies. oregonstate.edumdpi.com

Impact on Microbiome and Biological Systems

The gut microbiome, the vast community of microorganisms residing in the digestive tract, plays a critical role in human health. monash.edunews-medical.net Emerging research indicates that dietary organosulfur compounds can significantly modulate the composition and function of the gut microbiome. nih.govmonash.edu

OSCs from sources like garlic have been shown to have a prebiotic-like effect, selectively promoting the growth of beneficial bacteria while inhibiting potentially pathogenic ones. monash.edumdpi.com For example, supplementation with aged garlic extract has been found to increase the abundance of beneficial genera like Lactobacillus and Clostridium. nih.gov Conversely, garlic and its components have demonstrated bactericidal effects against pathogens such as Escherichia coli and Salmonella typhimurium. monash.edu

This modulation of the gut microbiota can have systemic effects on the host. By fostering a healthier gut environment, OSCs can influence immune function, metabolism, and inflammation. encyclopedia.pubmonash.edu For instance, allicin has been shown to prevent dysbiosis (an imbalance in the gut microbiota) induced by a high-carnitine diet. nih.gov Similarly, allicin-free garlic extract was found to balance the gut microbiome in mice fed a high-fat diet, reducing the ratio of Firmicutes to Bacteroidetes, which is often elevated in obesity. mdpi.com The interaction between OSCs, the gut microbiome, and the host's biological systems is a key area of ongoing research to understand the health benefits associated with these compounds. nih.govnews-medical.net

Computational Chemistry and Theoretical Studies of Alkyl Sulfides

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and properties of molecules. These methods have been instrumental in understanding various aspects of alkyl sulfide (B99878) chemistry.

Prediction of Oxidative Stability and Bond Dissociation Energies

DFT methods have proven effective in predicting the oxidative stability of sulfide-containing molecules. By calculating the S-O bond dissociation enthalpies (BDEs) of the corresponding sulfoxides, researchers can develop a risk scale for a sulfur atom's susceptibility to oxidation. nih.gov For instance, a study utilizing B3LYP/6-31+G(d) for geometry optimization and B3P86/6-311++G(2df,2p) for single-point energy calculations established a correlation between calculated S-O BDE and oxidative risk. nih.gov This approach can be applied to ethyl propyl sulfide to assess its stability against oxidation, a crucial factor in its industrial applications.

The table below illustrates a general risk scale for sulfide oxidation based on calculated S-O BDE values, which could be applied to this compound.

S-O BDE (kcal/mol)Oxidative Susceptibility
< 69Low
> 75High
This table is a generalized representation based on findings for various drug-like molecules and can be used as a predictive tool for the oxidative stability of this compound. nih.gov

Furthermore, DFT calculations are employed to determine the bond dissociation energies (BDEs) of C-S bonds in alkyl sulfides. chemrxiv.org These calculations help in understanding the thermal decomposition pathways of these compounds. For example, DFT studies have shown that for ethyl thioethers, C(sp3)-S bond cleavage is energetically preferred over C(sp2)-S bond cleavage upon single-electron transfer. chemrxiv.org Such insights are vital for predicting the pyrolysis behavior of this compound. researchgate.net

Adsorption Studies on Sulfide Surfaces

The interaction of alkyl sulfides with various surfaces is critical in fields like catalysis and materials science. DFT calculations are used to simulate the adsorption of these molecules on different substrates, providing information on adsorption energies, geometries, and the nature of surface-adsorbate bonding. onemine.org For instance, studies on the adsorption of dialkyl sulfides on metal surfaces like Ag(110) and Cu(110) have been conducted to understand the orientation and interaction of the sulfide molecules with the metal atoms. acs.org The presence of water molecules can significantly influence the adsorption process by altering the electronic properties of the mineral surface, which in turn affects the interaction with the collector molecule. onemine.org DFT simulations can model these complex systems, providing a molecular-level understanding of how this compound might interact with different surfaces, which is relevant for applications such as mineral flotation. onemine.orgresearchgate.net

Modeling of Chemical Bonding in Sulfide Systems

The nature of chemical bonds in alkyl sulfides can be elucidated using advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govacs.org QTAIM analyzes the electron density topology to characterize inter- and intramolecular interactions, including covalent bonds and weaker non-covalent contacts. acs.orgresearchgate.net This method can be used to precisely describe the C-S bonds in this compound and how they are influenced by the ethyl and propyl substituents. NBO analysis, on the other hand, provides a picture of the bonding in terms of localized orbitals, offering insights into charge distribution and delocalization effects. researchgate.net These methods are valuable for understanding the fundamental electronic structure of this compound and how it governs its reactivity.

Molecular Dynamics Simulations for Alkyl Sulfide Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. aip.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of liquids and their interfaces. researchgate.netresearchgate.net

For alkyl sulfides like this compound, MD simulations can be used to investigate bulk liquid properties such as density, viscosity, and diffusion coefficients. dntb.gov.ua These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The generalized Amber force field (GAFF) is one such force field that has been used to model organosulfur compounds. aip.org

MD simulations are also employed to study the behavior of alkyl sulfides at interfaces, such as the liquid-vapor interface or in contact with solid surfaces. researchgate.netualberta.ca For instance, simulations can reveal how this compound molecules orient themselves at an interface and how they interact with other molecules or surfaces. researchgate.net This information is crucial for understanding phenomena like surface tension and adsorption. In one study, umbrella-sampling molecular dynamics simulations were used to determine the potentials of mean force for heterodimers of molecules modeling hydrophobic amino acid side chains, including mthis compound in explicit water. nih.gov

The table below presents a hypothetical comparison of bulk liquid properties for a series of alkyl sulfides at a given temperature, which could be populated with data from MD simulations.

SulfideDensity (g/cm³)Viscosity (cP)Self-Diffusion Coefficient (10⁻⁹ m²/s)
Dimethyl sulfide
Diethyl sulfide
This compound
Dipropyl sulfide
This is an illustrative table. The actual values would be obtained from specific MD simulations.

Machine Learning Approaches in Sulfide Research

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties and reaction outcomes, often in conjunction with computational chemistry data. acs.org In the context of sulfide research, ML models can be trained on datasets generated from quantum mechanical calculations or experiments to rapidly predict properties of new compounds, bypassing the need for computationally expensive simulations for every new molecule. ceon.rsascelibrary.org

For example, ML models can predict the adsorption capacity of sulfur compounds on various materials, which is relevant for desulfurization processes. researchgate.net By using molecular descriptors as input, these models can learn the relationship between the structure of a sulfide and its adsorption affinity. Another application is the prediction of reaction kinetics and outcomes. researchgate.net For instance, ML models have been developed to predict the enantioselectivity of reactions involving sulfide catalysts. acs.org

In the study of sulfide minerals, ML combined with quantum chemistry has been used to predict flotation performance. ceon.rs Quantum chemistry calculations provide descriptors for collectors and minerals, which are then used as input for an ML model to predict mineral recovery under different conditions. ceon.rs This approach could be adapted to predict the performance of this compound as a potential flotation agent.

The table below shows an example of how ML model performance is typically evaluated, using metrics like the coefficient of determination (R²) and mean absolute error (MAE).

Model TypeProperty PredictedR² (Test Set)MAE (Test Set)
Gaussian Process Regression ascelibrary.orgNitrite (B80452) Accumulation ascelibrary.org0.95 ascelibrary.org0.14 ascelibrary.org
Random Forest Regression copernicus.orgDMS Concentration copernicus.org0.62 copernicus.org-
Multi-layer Perceptron researchgate.netSulfur Adsorption Capacity researchgate.net-15.26% (MRE) researchgate.net
This table presents a summary of performance metrics for different ML models in sulfide-related research.

Theoretical Frameworks for Understanding Sulfide Reactivity and Catalysis

Theoretical frameworks, often based on DFT calculations, provide a conceptual basis for understanding and predicting the reactivity of sulfides and their role in catalysis. capes.gov.brmaterialsdesign.com These frameworks can rationalize trends in reactivity across a series of compounds and guide the design of new catalysts.

One important concept is the use of reactivity descriptors derived from DFT calculations. For example, the sulfur-metal bond energy has been used as a descriptor to rationalize "volcano-curve" relationships in hydrodesulfurization (HDS) catalysis, where the catalytic activity first increases and then decreases as the bond energy changes. capes.gov.brmaterialsdesign.com This approach allows for the systematic screening of potential catalysts.

Theoretical models are also crucial for elucidating reaction mechanisms. For instance, DFT calculations can map out the potential energy surface for a reaction involving a sulfide, identifying transition states and intermediates. beilstein-journals.org This has been applied to study the thermal decomposition of alkyl sulfides and the mechanisms of their oxidation. researchgate.netsciencepublishinggroup.com In the context of catalysis by transition metal sulfides, theoretical studies have been essential for understanding the nature of the active sites and the role of promoters. ifpenergiesnouvelles.fr

These theoretical frameworks, while often applied to more complex systems, provide the fundamental principles needed to understand the reactivity of a simple alkyl sulfide like this compound in various chemical environments.

Future Directions and Emerging Research Areas for Ethyl Propyl Sulfide

Exploration of New Synthetic Pathways and Catalysts

The synthesis of thioethers, including ethyl propyl sulfide (B99878), is a cornerstone of organosulfur chemistry. While traditional methods exist, current research is focused on developing more efficient, sustainable, and atom-economical synthetic routes. Future exploration is moving beyond classical approaches to embrace modern catalytic systems that offer milder reaction conditions and greater functional group tolerance.

Recent advancements have highlighted the potential of various metal-catalyzed reactions for thioether synthesis. thieme-connect.com Dehydrative thioetherification, which couples alcohols with thiols, is a particularly promising green alternative as it produces water as the only byproduct. chemrevlett.com Research into catalysts for this process is expanding, with systems based on zinc, nickel, and cobalt-molybdenum showing high efficacy for producing various thioethers. chemrevlett.com Another significant area is the development of cross-coupling reactions that utilize non-precious metal catalysts, such as copper and iron, to reduce cost and environmental impact. thieme-connect.comresearchgate.net These methods often operate under milder conditions and show broad substrate scope. researchgate.net

Furthermore, innovative strategies are being developed to circumvent the use of malodorous thiols, which are common starting materials. The use of thiol-free reagents, such as xanthates, provides a stable and odorless alternative for synthesizing dialkyl and alkyl aryl thioethers. mdpi.com Future research will likely focus on adapting these emerging catalytic systems and thiol-free methods for the specific, high-yield synthesis of ethyl propyl sulfide. The goal is to develop scalable, environmentally benign processes that are suitable for industrial applications.

Catalytic ApproachMetal/SystemPotential Advantages for this compound SynthesisKey Research Focus
Dehydrative Thioetherification Zinc, Nickel, Cobalt–molybdenum sulphidesHigh atom economy (water is the only byproduct), use of readily available alcohols and thiols. chemrevlett.comDeveloping catalysts that operate at lower temperatures and tolerate a wider range of functional groups. chemrevlett.com
Cross-Coupling Reactions Copper, Nickel, IronUse of non-precious, less toxic metals; mild reaction conditions; high functional group tolerance. thieme-connect.comresearchgate.netDesigning air-stable precatalysts, expanding substrate scope to include pharmaceutically relevant compounds. researchgate.net
Thiol-Free Synthesis Transition-metal-free (using Xanthates)Avoids the use of volatile and malodorous thiols, uses low-cost and stable reagents. mdpi.comOptimizing reaction conditions for broader substrate scope and higher yields under green conditions. mdpi.com
Borrowing Hydrogen Thioetherification Heterogeneous catalysts (e.g., {Mo2.89W0.11S4}n)Attractive for sustainable chemistry, allows for direct C-S bond formation. researchgate.netEngineering novel alloyed catalysts for improved efficiency and selectivity. researchgate.net

This table summarizes emerging synthetic strategies that could be applied to the future production of this compound, based on recent research in thioether synthesis.

Advanced Environmental Impact and Remediation Studies

Organosulfur compounds are ubiquitous in the environment, originating from both natural and anthropogenic sources and playing a role in the global sulfur cycle. researchgate.net Future research on this compound must include a more sophisticated assessment of its environmental footprint, including its atmospheric fate, behavior in soil and water, and potential for bioremediation.

Bioremediation presents a promising avenue for mitigating potential contamination. Research has shown that certain bacteria can biodegrade organosulfur compounds, with some studies indicating that the process can be enhanced by adding extra carbon sources. nih.gov Identifying specific microbial consortia or enzymes capable of efficiently degrading this compound is a key future objective. This involves exploring the metabolic pathways, such as the enrichment of bacteria like Thiobacillus and Gordonia, which are involved in sulfur metabolism. nih.gov Additionally, in silico prediction of ecotoxicity for the parent compound and its metabolites is an emerging tool that can guide risk assessment before widespread commercial use. nih.gov Advanced remediation technologies, such as chemical oxidation using persulfate, flocculation, or precipitation, could also be investigated for their efficacy in treating waste streams containing alkyl sulfides. ni.ac.rsacs.org

Research AreaFocusKey Objectives & Future Directions
Atmospheric Fate Photochemical degradation, aerosol formation- Determine reaction kinetics with atmospheric oxidants (e.g., OH radicals).- Identify degradation products and their environmental impact.
Environmental Persistence Transport and fate in soil and water- Measure soil-water partitioning coefficients.- Study abiotic degradation processes (e.g., hydrolysis).
Biodegradation & Bioremediation Microbial metabolism of this compound- Isolate and identify microbial strains capable of degrading this compound. nih.gov- Elucidate metabolic pathways and key enzymes involved. nih.gov- Investigate enhancement of biodegradation using co-substrates.
Advanced Remediation Chemical and physical treatment methods- Evaluate the effectiveness of Advanced Oxidation Processes (AOPs) like UV/persulfate. acs.org- Test adsorption and flocculation techniques for removal from wastewater. ni.ac.rsresearchgate.net
Ecotoxicity Prediction In silico risk assessment- Use computational models to predict the toxicity of this compound and its degradation byproducts to various aquatic and terrestrial organisms. nih.gov

This table outlines future research directions for understanding and managing the environmental impact of this compound.

Further Elucidation of Biological Roles and Mechanisms of Action

This compound is a naturally occurring volatile compound found in plants like onions and has been identified as a potential biomarker for microbial activity. smolecule.com While related organosulfur compounds from Allium species are known for their broad biological activities, the specific roles and mechanisms of this compound remain an area ripe for investigation. acs.orgresearchgate.net

Future research should focus on systematically screening this compound for a range of biological effects, particularly its antimicrobial properties. smolecule.com While preliminary studies suggest some activity, a comprehensive analysis against a panel of pathogenic bacteria and fungi is needed. smolecule.com The mechanism of action is a critical unknown. Many volatile sulfur compounds exert their effects by reacting with sulfhydryl groups of cellular proteins, thereby disrupting metabolism. acs.org Investigating whether this compound follows this mechanism or interacts with other cellular targets is a key research question.

The disulfide bond has been shown to be essential for the biological activities of some related compounds, such as S-alk(en)ylmercaptocysteine. acs.org As a monosulfide, this compound provides an interesting comparison to elucidate the specific role of the sulfur atom versus the disulfide linkage in biological interactions. Furthermore, its role as a potential signaling molecule or a biomarker for specific microbial processes in environmental or clinical settings warrants deeper exploration. smolecule.com Understanding its metabolism in vivo, including its potential conversion to other bioactive compounds, is also crucial for a complete picture of its biological significance. osti.gov

Research AvenueKey QuestionsPotential Approach
Antimicrobial Activity What is the spectrum of activity against bacteria and fungi? What is the minimum inhibitory concentration (MIC)?Systematic screening using standardized microdilution assays against a diverse panel of microbes. smolecule.comacs.org
Mechanism of Action Does it interact with protein thiols? Does it induce oxidative stress? Does it interfere with specific metabolic pathways?Thiol reactivity assays, cellular redox state analysis (e.g., GSH/GSSG ratio), transcriptomic or proteomic studies. acs.orgacs.org
Structure-Activity Relationship How does its activity compare to related disulfides (e.g., ethyl propyl disulfide)?Comparative biological assays of a series of monosulfides, disulfides, and trisulfides. acs.org
Biomarker Potential Can it serve as a specific indicator of microbial activity in environmental or medical diagnostics?Headspace analysis of microbial cultures, correlation studies in environmental samples. smolecule.com
In Vivo Metabolism What are the metabolic fates of this compound in biological systems?In vivo studies using labeled compounds to trace metabolic pathways and identify urinary excretion products. osti.gov

This table highlights key areas for future research into the biological functions and mechanisms of this compound.

Development of Novel Computational Models for Alkyl Sulfide Systems

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, offering insights that can guide experimental work. For alkyl sulfides like this compound, the development of more accurate and sophisticated computational models is a critical future direction.

A major challenge in simulating sulfur-containing compounds is accurately modeling the electronic properties of the sulfur atom, including its lone pairs and polarizability. nih.gov Future research will focus on developing and refining polarizable empirical force fields, such as those based on the classical Drude oscillator model. nih.gov These advanced force fields promise more accurate simulations of condensed-phase properties like heats of vaporization, molecular volumes, and free energies of hydration, which are crucial for predicting environmental partitioning and bioavailability. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), will continue to be used to investigate reaction mechanisms, such as dissociation pathways and interactions with biological targets or catalysts. nih.govresearchgate.net Another emerging area is the use of rule-based automated kinetic model builders to generate detailed reaction networks for processes like pyrolysis or atmospheric oxidation. researchgate.net These models, which can be validated with experimental data, are essential for predicting the fate of this compound under various conditions. researchgate.net Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key parameters like solubility and ecotoxicity based on molecular descriptors, providing a rapid screening tool for related alkyl sulfides. researchgate.net

Modeling ApproachFocus AreaFuture Development Goals
Polarizable Force Fields Condensed-phase properties (liquids, solutions)- Improve parameterization for sulfur atoms to better model lone pairs and anisotropic polarizability. nih.gov- Enhance prediction of thermodynamic properties like heats of vaporization and hydration energies.
Quantum Chemistry (e.g., DFT) Reaction mechanisms, electronic structure- Investigate catalytic cycles for new synthetic pathways.- Model interactions with active sites of enzymes or biological receptors. nih.gov- Calculate hyperfine coupling constants for comparison with spectroscopic data. nih.gov
Automated Kinetic Modeling Degradation and formation pathways (e.g., pyrolysis, oxidation)- Develop comprehensive, rule-based reaction networks for the atmospheric and biological degradation of this compound. researchgate.net- Predict product distributions under various environmental conditions.
QSPR Models Prediction of physicochemical and toxicological properties- Build robust models to predict solubility, partitioning coefficients, and ecotoxicity for a wide range of alkyl sulfides. researchgate.net- Use machine learning to improve the predictive power of models based on large datasets.

This table summarizes future directions in the computational modeling of this compound and related systems.

Q & A

Q. What are the standard methods for synthesizing ethyl propyl sulfide, and how can purity be ensured?

this compound is typically synthesized via nucleophilic substitution, where an alkali sulfide reacts with an alkyl halide in an alcoholic solvent. For example, sodium sulfide reacts with n-propyl bromide in ethanol under reflux conditions, followed by vacuum distillation to isolate the product . Purity can be verified using gas chromatography-mass spectrometry (GC-MS) and electron impact mass spectral analysis to confirm the absence of contaminants (e.g., <0.05% impurities) .

Q. What analytical techniques are suitable for characterizing this compound’s structural and physical properties?

Key techniques include:

  • Photoionization mass spectrometry : Measures ionization potential and thermal stability, with excess energy values calibrated using thermochemical data (e.g., 31.1 kcal mol⁻¹ for methyl sulfide as a reference) .
  • GC-MS : Identifies volatile compounds and quantifies trace impurities .
  • Micellar electrokinetic chromatography (MEKC) : Separates structurally similar sulfides (e.g., benzyl propyl sulfide vs. phenyl propyl sulfide) using SDS buffer with methanol additives for improved resolution .

Q. How does this compound’s reactivity compare to other sulfides in oxidation studies?

Sulfides like this compound undergo oxidation to sulfoxides and sulfones, with reactivity influenced by alkyl chain length and steric effects. Comparative studies using controlled photoionization or thermal degradation (e.g., at 309.5 K boiling point ) can quantify oxidation kinetics. Reference data for methyl and ethyl sulfides suggest chain length inversely correlates with oxidation resistance .

Advanced Research Questions

Q. How can conflicting data on this compound’s volatility in environmental matrices be resolved?

Discrepancies in volatile compound profiles (e.g., in food or environmental samples) often stem from matrix effects or extraction methods. For example, in olive oil studies, irrigation conditions and soil composition alter volatile compound stability . To resolve contradictions:

  • Use SPME-GC-MS with standardized headspace conditions .
  • Apply multivariate statistical analysis to isolate variables (e.g., agronomic factors vs. extraction artifacts) .

Q. What advanced computational models predict this compound’s solubility in mixed solvents?

Semi-empirical activity equations outperform polynomial models for solubility prediction in alcohol-water mixtures. For instance, ethyl maltol’s solubility in 1-propyl alcohol-water systems was accurately modeled using activity coefficients derived from temperature-dependent (283.15–313.15 K) equilibrium data . Similar approaches can be adapted for sulfides by incorporating Hansen solubility parameters.

Q. How does this compound contribute to flavor profiles in food chemistry, and how can its sensory impact be quantified?

In durian pulp, sulfur-containing compounds like diethyl disulfide and ethyl propionate dominate odor profiles, with this compound contributing "green, sulfurous" notes . Methodologies include:

  • GC-olfactometry : Links specific volatile compounds to sensory descriptors .
  • Dose-response analysis : Determines threshold concentrations for sensory detection .

Q. What experimental designs mitigate confounding factors in this compound’s environmental fate studies?

To address variability in degradation rates:

  • Use controlled photolysis chambers with calibrated UV intensity .
  • Include isotopic labeling (e.g., ³⁴S) to track reaction pathways .
  • Apply OECD guidelines for ecotoxicity assays to standardize biotic/abiotic interactions .

Methodological Considerations

  • Contaminant Control : Purify reagents via fractional distillation under vacuum and validate purity using mass spectrometry .
  • Data Interpretation : Address correlation-causation gaps in observational studies (e.g., irrigation effects on volatiles) using randomized block designs .
  • Ethical Compliance : Document data-sharing protocols and risk assessments per regulatory frameworks (e.g., REACH, OECD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.